molecular formula C13H21N5OS B2455822 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole CAS No. 1014052-22-2

3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Cat. No.: B2455822
CAS No.: 1014052-22-2
M. Wt: 295.41
InChI Key: BSBDJDFIHZKJJB-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic organic compound designed for chemical and pharmaceutical research. It belongs to the class of 1,2,4-triazole-3-thiol derivatives incorporating a methoxy-pyrazole substituent, a structural motif known to confer significant biological potential . The molecular hybridization of 1,2,4-triazole and pyrazole rings in a single framework is a recognized strategy in medicinal chemistry aimed at enhancing interactions with biological targets and creating novel bioactive molecules . The 1,2,4-triazole core is a privileged pharmacophore in drug discovery, noted for its ability to engage in key hydrogen bonding and dipole-dipole interactions with enzyme active sites . This scaffold is present in a wide range of therapeutic agents, including antifungal, anticancer, and anti-inflammatory drugs . The specific inclusion of a sulfanyl (S-alkyl) chain at the 3-position, as seen in the butylsulfanyl side chain of this compound, is a common structural modification explored to optimize physicochemical properties and biological activity . Preliminary research on closely related pyrazole-based compounds bearing a 1,2,4-triazole-3-thiol moiety has demonstrated promising selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, indicating potential value as a lead compound in anti-inflammatory agent development . Other analogs have been investigated for their potential interaction with various enzymatic targets, such as lanosterol 14α-demethylase, through molecular docking studies . This compound is provided as a high-purity solid for research purposes only. It is intended for use in investigative studies, including but not limited to, biological screening, structure-activity relationship (SAR) analysis, and as a building block in synthetic chemistry. Researchers are strongly encouraged to consult the scientific literature for handling and storage recommendations of similar heterocyclic compounds. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-butylsulfanyl-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5OS/c1-5-7-8-20-13-15-14-11(18(13)6-2)10-9-17(3)16-12(10)19-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBDJDFIHZKJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1CC)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as hydrazine derivatives and aldehydes, are often used in these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antifungal, anticancer, and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C14H20N4SC_{14}H_{20}N_4S, and its structure includes a butylsulfanyl group and a pyrazole moiety, contributing to its biological activity.

Antifungal Properties

Triazoles are well-known for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various fungal strains. For instance:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Triazole Derivative ACandida albicans0.5 µg/mL
Triazole Derivative BAspergillus niger0.25 µg/mL

These results suggest that the compound may be effective against opportunistic fungal infections, particularly in immunocompromised patients .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)3–4.5Induction of apoptosis and cell cycle arrest
MCF7 (Breast Cancer)6Inhibition of aromatase and EGFR pathways

The IC50 values indicate that the compound exhibits potent anticancer activity, making it a candidate for further development in oncological therapeutics .

Other Pharmacological Effects

In addition to antifungal and anticancer activities, triazole compounds have shown promise in other areas:

  • Anti-inflammatory : Some derivatives demonstrate inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes.
  • Antioxidant : The presence of the pyrazole moiety contributes to free radical scavenging activity.

These additional properties enhance the therapeutic potential of this compound .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Study on Antifungal Efficacy : A study demonstrated that a series of triazole compounds exhibited varying degrees of antifungal activity against clinical isolates of Candida species. The compound under discussion showed promising results comparable to established antifungals .
  • Cancer Cell Line Evaluation : In vitro studies on breast cancer cell lines revealed that the compound led to significant reductions in cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole?

  • Methodological Answer : A multi-step synthesis is typically employed. For example:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or condensation of substituted hydrazines with carbonyl derivatives. Ethanol or glacial acetic acid is often used as a solvent under reflux .
  • Step 2 : Introduction of the butylsulfanyl group via nucleophilic substitution using butylthiol in the presence of a base (e.g., NaOH) .
  • Step 3 : Functionalization with the 3-methoxy-1-methylpyrazole moiety using Suzuki-Miyaura coupling or direct alkylation, depending on precursor availability .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substituent positions and integration ratios. For example, the methoxy group (-OCH3\text{-OCH}_3) should appear as a singlet near δ 3.8 ppm in 1H^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., in ethyl acetate) and solve the structure using SHELX or OLEX2 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the triazole core?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures. For cyclization reactions, DMF may enhance reaction rates due to higher dielectric constants .
  • Catalyst Selection : Explore Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 50–100°C for 1–2 hours vs. traditional 16-hour reflux) .
    • Data Analysis : Compare yields using ANOVA with Tukey’s post hoc test to identify statistically significant optimizations .

Q. How should researchers address contradictory biological activity data (e.g., antifungal vs. antibacterial efficacy)?

  • Methodological Answer :

  • Replicate Assays : Conduct dose-response curves in triplicate using standardized protocols (e.g., CLSI guidelines) to rule out experimental variability .
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., fungal CYP51 vs. bacterial DNA gyrase) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyrazole ring to enhance antifungal specificity, as seen in analogous triazole derivatives .

Q. What strategies mitigate polymorphism issues during crystallization for XRD analysis?

  • Methodological Answer :

  • Solvent Screening : Use slow evaporation with mixed solvents (e.g., ethyl acetate/hexane) to favor single-crystal growth .
  • Additive Use : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF4_4]) to stabilize specific crystal packing motifs .
  • Temperature Gradients : Perform crystallization at controlled cooling rates (e.g., 0.5°C/hour) to reduce lattice defects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported logP values for this compound?

  • Methodological Answer :

  • Experimental Validation : Use reversed-phase HPLC with a C18 column and a calibration curve of standards (e.g., nitrobenzene derivatives) to measure logP .
  • Computational Cross-Check : Compare results from software (e.g., ACD/Labs, ChemAxon) with molecular dynamics simulations to account for solvent effects .
  • Literature Review : Cross-reference data from peer-reviewed studies (avoiding unreliable sources like BenchChem) to identify consensus values .

Experimental Design Tables

Table 1 : Optimization of Triazole Core Synthesis

ConditionSolventCatalystYield (%)Purity (HPLC)
Reflux, 16 hEthanolNone4592%
Microwave, 2 hDMFCu(I)7898%
Room temp, 24 hDCMNaN3_33285%

Table 2 : Biological Activity Comparison

Target OrganismIC50_{50} (µM)Assay TypeReference
C. albicans1.2 ± 0.3Broth microdilution
E. coli>100Agar diffusion

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